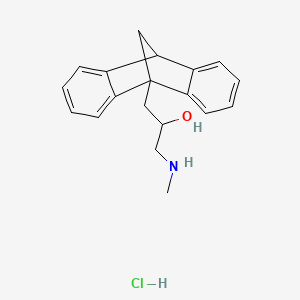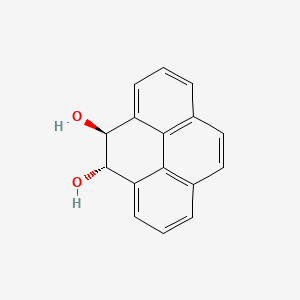
trans-4,5-Dihydro-4,5-dihydroxypyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4,5-Dihydroxy-4,5-dihydropyrene is a member of phenanthrenes.
Applications De Recherche Scientifique
Fungal Metabolism and Environmental Detoxification
- Study Context: Research by Lange et al. (1994) focused on the metabolism of pyrene, a polycyclic aromatic hydrocarbon, by the plant-inhabiting basidiomycete Crinipellis stipitaria JK364. This study is significant for understanding the role of fungi in detoxifying environmental pollutants.
- Key Findings: The study found that the fungus metabolized pyrene into various metabolites, including trans-4,5-dihydro-4,5-dihydroxypyrene. This discovery highlights a novel pathway of fungal metabolism and its potential in bioremediation of polluted environments.
Mutagenicity Enhancement in Bacterial Studies
- Study Context: The study by Okamoto & Yoshida (1981) explored the interaction of hydroxypyrenes, including this compound, with other compounds in bacterial systems.
- Key Findings: The research demonstrated that hydroxypyrenes could enhance the mutagenicity of certain compounds. This finding is crucial for understanding the carcinogenic potential of environmental pollutants and their interactions.
Metabolic Studies and Carcinogen Research
- Study Context: In the field of cancer research, the synthesis of metabolites of 1-nitropyrene (a known carcinogen) was investigated by El-Bayoumy et al. (1986). This study is pertinent for understanding how carcinogens are metabolized in organisms.
- Key Findings: One of the synthesized metabolites was this compound, providing insights into the metabolic pathways of carcinogens and their potential biological impacts.
Hepatic Metabolism and Drug Interaction Studies
- Study Context: The work by Howard et al. (1985) compared in vitro and in vivo metabolism of the carcinogen 1-nitropyrene in the liver, shedding light on metabolic processes relevant to pharmacology and toxicology.
- Key Findings: They discovered that this compound was one of the metabolites formed, indicating its role in the hepatic metabolism of certain carcinogens.
Enzymatic Metabolism and Environmental Pollutants
- Study Context: Research on the biotransformation of environmental pollutants was conducted by Eaton & Nitterauer (1994), focusing on the degradation of benzothiophene by specific bacteria.
- Key Findings: Their findings included the identification of this compound as a metabolite, contributing to our understanding of microbial pathways in pollutant degradation.
Propriétés
| 56183-12-1 | |
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H/t15-,16-/m0/s1 |
Clé InChI |
NIUGQCSXPHANNG-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=CC=CC(=C43)C=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
SMILES canonique |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
| 56183-12-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


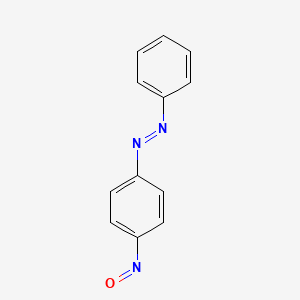

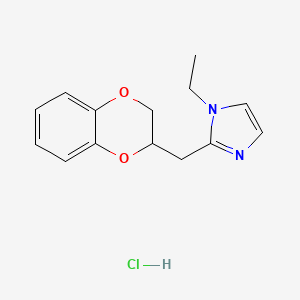



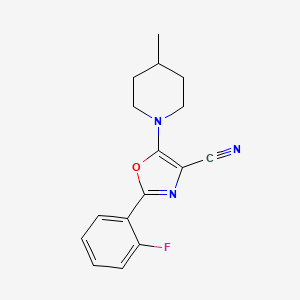
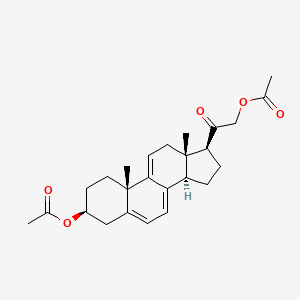
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
